Product packaging for GNE-555(Cat. No.:)

GNE-555

Cat. No.: B1574335
M. Wt: 478.59
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

GNE-555 is a novel, orally bioavailable, potent and selective mTOR inhibitor with potential anticancer activity. GNE-55 exhibited single-digit nanomolar mTOR cellular activity, excellent kinase selectivity, highly desirable free drug clearance, and excellent oral exposure in both mouse and dog. Furthermore, this compound displayed similar efficacy at less than half the dose of GDC-0349 in a 14-day tumor growth inhibition study.

Properties

Molecular Formula

C26H34N6O3

Molecular Weight

478.59

SMILES

O=C(NC1=CC=C(C2=NC(N3[C@@H](C)COCC3)=C(C[C@]4([H])CC[C@@]5([H])N4C6COC6)C5=N2)C=C1)NCC

Appearance

Solid powder

Synonyms

GNE555;  GNE 555;  GNE-555.; 1-ethyl-3-(4-((6S,9R)-4-((S)-3-methylmorpholino)-10-(oxetan-3-yl)-6,7,8,9-tetrahydro-5H-6,9-epiminocyclohepta[d]pyrimidin-2-yl)phenyl)urea

Origin of Product

United States

Molecular and Cellular Mechanism of Action of Gne 555

Definitive Identification and Validation of GNE-555's Primary Molecular Target(s)

The primary molecular target of this compound has been definitively identified as the mammalian target of rapamycin (B549165) (mTOR), a crucial serine/threonine kinase involved in cellular growth, proliferation, and metabolism figshare.comnih.govmdpi.com. This compound is characterized as a highly potent and selective mTOR inhibitor figshare.commrc.ac.uknih.gov.

The potency of this compound against mTOR is evidenced by its low inhibition constants and half-maximal inhibitory concentrations.

Table 1: this compound Potency against mTOR Kinase

ParameterValueSource
K_i1.5 nM nih.gov
IC501 nM researchgate.net

Biochemical Characterization of Target Engagement

Biochemical characterization studies have elucidated the precise manner in which this compound engages its mTOR target. A homology model of mTOR, utilized to investigate the binding mode of this compound (referred to as compound 5 in some studies), revealed specific interactions within the kinase domain. The urea (B33335) moiety of this compound forms hydrogen bonds with key residues Asp2195 and Lys2187 of mTOR. Furthermore, the oxygen atom of the morpholine (B109124) ring in this compound binds to the hinge region of the mTOR kinase researchgate.net.

The compound's selectivity, particularly over the closely related PI3K family of kinases, is attributed to specific structural features. The N-ethyl group of the urea moiety contributes to this selectivity, while the (S)-methyl group on the morpholine ring occupies a distinct hydrophobic pocket formed by Tryptophan 2239 (Trp2239) in mTOR, a pocket that is notably absent in PI3K researchgate.net. This precise molecular fit contributes significantly to this compound's high selectivity.

Target engagement can be biochemically characterized using various methods, including biochemical inhibition assays and protein thermal shift assays wikipedia.org. The Cellular Thermal Shift Assay (CETSA) is a notable technique that allows for the measurement of target engagement directly within intact cells and tissues, thereby preserving physiological conditions caldic.comosf.io. Furthermore, studies involving related compounds have shown that inhibition of mTOR phosphorylation is a direct consequence of target engagement, leading to downstream effects such as cell cycle blockade and apoptosis figshare.com.

Proteomic Profiling for Off-Target Identification (Mechanistic, not safety)

Proteomic profiling plays a critical role in comprehensively identifying the protein targets of small molecules, including potential off-target interactions, which are crucial for understanding a compound's mechanistic profile. Off-target effects occur when a drug molecule interacts with proteins other than its intended target, often due to similar binding sites or structural features, which can influence both efficacy and safety nih.gov.

Chemical proteomics offers high-throughput methods for identifying both covalent and non-covalent protein targets of small molecules within complex biological matrices nih.govmpi-cbg.de. Techniques such as Thermal Proteome Profiling (TPP) are powerful tools for studying proteome-wide interactions of small therapeutic molecules with their target and off-target proteins portlandpress.comannualreviews.org. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is another prevalent quantitative proteomics approach used for target identification, enabling the identification of binding proteins by comparing changes in relative protein abundance after probe enrichment nih.gov. These proteomic platforms allow for a comprehensive evaluation of the abundance of off-target proteins, providing valuable mechanistic insights.

Genetic Perturbation Studies for Target Validation

Genetic perturbation studies are instrumental in establishing causal relationships between specific genes (and their encoded proteins, which serve as drug targets) and observed cellular or physiological phenotypes. These studies provide direct evidence for target validation by demonstrating that modulating the target's expression or function alters the cellular response to the compound.

One approach involves engineered gene overexpression, where the forced overexpression of a suspected target gene can confer resistance to a drug, thereby confirming that gene's product as the primary target. Conversely, CRISPR/Cas9-mediated gene editing allows for precise manipulation of gene expression or introduction of specific mutations, which can be used to identify drug-resistant alleles that rescue the compound's activity, thus validating the drug-target relationship in vivo.

Furthermore, analyzing perturbation gene expression profiles can reveal a drug's mechanism of action and identify potential off-targets by comparing the gene expression changes induced by the drug with those induced by known genetic perturbations. Reporter gene assays are also utilized, where a reporter gene is linked to a specific cellular pathway or target. By observing how a compound modulates the reporter gene's expression, researchers can confirm the involvement of a potential drug target in disease processes.

Detailed Mechanism of this compound Interaction at the Molecular Level

This compound targets mTOR, a large (approximately 289 kDa in humans) and highly conserved serine/threonine kinase that belongs to the phosphatidylinositol 3-kinase (PI3K)-related kinase (PIKK) family mdpi.com. mTOR functions as a central regulator of cell growth, proliferation, metabolism, and survival, primarily through its involvement in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) mdpi.com.

mTORC1 is sensitive to nutrient and growth factor signals and plays a critical role in promoting protein and lipid synthesis, cell growth, and proliferation. It regulates key downstream effectors such as ribosomal protein S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) mrc.ac.uk.

mTORC2 is generally considered rapamycin-insensitive and is involved in regulating cell metabolism, survival, and cytoskeletal organization through the phosphorylation and activation of AGC protein kinase family members, including AKT, PKC, and SGK1 mrc.ac.uk.

Allosteric and Orthosteric Binding Site Characterization

This compound interacts with mTOR at what is primarily considered the orthosteric binding site, which is the site where the enzyme's natural substrate (ATP) would typically bind. The detailed homology model of mTOR's kinase domain reveals specific interactions that define this orthosteric engagement researchgate.net.

Orthosteric Interactions: The urea moiety of this compound forms critical hydrogen bonds with Asp2195 and Lys2187 residues within the active site of mTOR. Additionally, the oxygen atom of the morpholine ring establishes a connection with the hinge region of the mTOR kinase researchgate.net. These interactions are characteristic of ATP-competitive inhibitors that bind directly to the catalytic pocket.

Selectivity-Conferring Features: While primarily orthosteric, this compound incorporates structural elements that contribute to its remarkable selectivity over other kinases, particularly PI3K. The N-ethyl group on the urea moiety plays a role in differentiating binding from PI3K. Furthermore, the (S)-methyl group on the morpholine ring of this compound occupies a distinct hydrophobic pocket formed by Tryptophan 2239 (Trp2239) in mTOR. This specific pocket is absent in PI3K, underscoring a key structural determinant for this compound's high selectivity researchgate.net. This demonstrates how specific features within an orthosteric binding mode can confer high specificity, often a characteristic associated with allosteric modulation, even if the primary interaction is within the active site. Allosteric binding sites are generally defined as topographically distinct from the orthosteric site, where binding can modulate the activity of orthosteric ligands. In the case of this compound, the specific interactions that confer selectivity are within the broader active site region, contributing to its targeted inhibition.

Conformational Dynamics of Target-GNE-555 Complexes

The interaction between a small molecule inhibitor like this compound and its protein target, mTOR, involves intricate conformational dynamics. Proteins exhibit conformational plasticity, undergoing structural rearrangements that can influence their activity and interactions with other biomolecules nih.gov. The binding of a ligand can induce or stabilize specific protein conformations, thereby modulating its function nih.gov. For instance, the activation of mTORC1 by the small GTPase RHEB involves a global conformational change in mTOR that allosterically realigns active-site residues, accelerating catalysis nih.gov. While specific detailed research findings on the precise conformational dynamics of mTOR-GNE-555 complexes are not extensively documented in the available literature, it is understood that as a potent mTOR inhibitor, this compound would likely interact with mTOR to induce or stabilize an inactive or less active conformation. This conformational shift would impede mTOR's catalytic activity and its ability to phosphorylate downstream substrates, thereby disrupting the signaling cascade nih.gov.

Downstream Signaling Pathway Modulation by this compound

This compound's inhibitory effect on mTOR translates into significant modulation of several critical downstream signaling pathways, impacting cellular processes vital for growth and proliferation.

Regulation of S6 Phosphorylation and Other mTORC1 Substrates

mTORC1 directly phosphorylates several key substrates, including ribosomal S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) nih.govnih.gov. Phosphorylation of these substrates mediates mTORC1's control over anabolic metabolism, cellular growth, and protein synthesis nih.govnih.gov. S6 phosphorylation, specifically on ribosomal protein S6, is a widely recognized reporter of mTORC1 activity, occurring downstream of S6K1 activation molbiolcell.org. As an mTOR inhibitor, this compound's activity leads to the dysregulation of S6 phosphorylation. In addition to S6K1 and 4E-BP1, other identified mTORC1 substrates include GRB10, TFEB, MAF1, and LIPIN nih.gov. The inhibition of mTOR by this compound would consequently lead to reduced phosphorylation of these substrates, thereby attenuating the various cellular processes they regulate.

Transcriptomic and Proteomic Signatures of this compound Activity

Transcriptomic and proteomic analyses are powerful tools used to comprehensively assess the global changes in gene expression (mRNA levels) and protein abundance within cells or tissues in response to a specific stimulus, such as drug treatment mdpi.combiologists.comelifesciences.org. These analyses can reveal the "signatures" of drug activity, providing insights into the molecular pathways and biological processes that are altered. While specific transcriptomic and proteomic data directly related to this compound activity were not detailed in the provided information, such studies would typically involve comparing gene and protein expression profiles in this compound-treated cells versus control cells. This could identify specific genes that are upregulated or downregulated, and proteins that are increased or decreased in abundance, thereby shedding light on the broader cellular responses and adaptive mechanisms triggered by mTOR inhibition mdpi.combiologists.comnih.govjci.org. The correlation between transcriptomic and proteomic changes can vary, as post-transcriptional modifications also play a significant role in protein expression mdpi.com.

Cellular Effects and Biological Consequences of this compound Activity

The molecular and signaling modulations induced by this compound culminate in observable cellular effects, particularly concerning cell proliferation and viability.

Impact on Cell Proliferation and Viability in Research Models (Mechanistic Focus)

This compound has demonstrated significant antiproliferative activity across various research models. In studies involving the HepG2 hepatocellular carcinoma cell line, this compound exhibited potent antitumor activity, as assessed by MTT assay patsnap.com. Notably, its antiproliferative efficacy in HepG2 cells was found to be superior to that of sorafenib (B1663141), a commonly used anticancer drug patsnap.com. The mechanistic basis for this antiproliferative effect includes this compound's ability to block the cell cycle and promote apoptosis in HepG2 cells patsnap.com. Beyond HepG2, this compound has also shown antiproliferative activity in PC3 and MCF-7 cell lines, further underscoring its potential in cancer research medchemexpress.com. Cell proliferation and viability assays are standard methods to quantify the impact of compounds on cell growth and survival miltenyibiotec.comthermofisher.comnih.govdovepress.com.

The following table summarizes the antiproliferative activity of this compound in HepG2 cells compared to Sorafenib:

CompoundCell LineIC50 (µM)Effect on Cell Proliferation
This compoundHepG24.06Potent Antiproliferative
SorafenibHepG26.14Antiproliferative

Data derived from patsnap.com.

This data highlights this compound's superior potency in inhibiting the proliferation of HepG2 cells compared to sorafenib, indicating its robust cellular impact.

This compound is a chemical compound that has garnered scientific interest, particularly in the field of cancer research, due to its potent inhibitory activity against the mammalian target of rapamycin (mTOR). Initially developed by Genentech, Inc., this compound is recognized as a selective and metabolically stable mTOR inhibitor. patsnap.commedchemexpress.com Its mechanism of action and cellular effects, including its impact on cell proliferation, apoptosis, cell cycle progression, autophagy, and cellular migration, have been subjects of investigation. patsnap.commedchemexpress.com

The chemical name for this compound is 1-ethyl-3-[4-[(1R,9S)-6-[(3S)-3-methylmorpholin-4-yl]-12-(oxetan-3-yl)-3,5,12-triazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-trien-4-yl]phenyl]urea. ontosight.ainih.gov

Design, Synthesis, and Structural Interrogation of Gne 555

Rational Design Principles Guiding GNE-555 Development

The rational design of this compound was driven by a multi-faceted approach, integrating target-centric and ligand-based strategies to optimize its pharmacological profile patsnap.comresearchgate.netacs.org.

This compound was developed as an mTOR inhibitor, a critical target in oncology due to its role in the PI3K/AKT/mTOR signaling pathway, which is frequently aberrantly activated in human tumors patsnap.comnih.gov. Earlier tetrahydroquinazoline (B156257) (THQ) mTOR inhibitors, such as GDC-0349 (compound 1 or R13), exhibited issues like time-dependent inhibition of CYP3A4, which necessitated the discovery of new small molecule inhibitors patsnap.comresearchgate.netacs.orgnih.gov. The design goals for this compound included attenuating CYP3A4 time-dependent inhibition, maintaining or improving aqueous solubility and oral absorption, reducing free drug clearance, and selectively increasing mTOR potency patsnap.comresearchgate.netacs.orgnih.gov.

The design process involved "scaffold shopping" from existing mTOR inhibitors patsnap.com. A significant strategic shift involved moving from the THQ scaffold to a pyrimidoaminotropane-based core patsnap.comresearchgate.netacs.org. This pyrimidoaminotropane core was specifically chosen to address the aforementioned challenges, successfully leading to a highly potent, selective, metabolically stable, and efficacious mTOR inhibitor patsnap.comresearchgate.netacs.org.

Fragment-based drug discovery (FBDD) is a powerful approach for developing potent compounds from small chemical fragments that bind weakly to targets researchgate.netnih.gov. While the direct initial discovery of this compound through a comprehensive FBDD campaign is not explicitly detailed in the provided literature, the incorporation of specific moieties, such as the oxetane (B1205548) ring, represents a strategy akin to fragment optimization nih.govacs.org. Oxetanes are often utilized in drug discovery as they can improve physicochemical properties, including reducing lipophilicity and metabolic liability, and can act as surrogates for other functional groups nih.govacs.org. Their compact, polar, electron-withdrawing, and sp3-rich characteristics make them suitable as pendant motifs to enhance drug-like properties nih.gov.

Ligand-Based Scaffold Derivatization Approaches

Synthetic Methodologies for this compound and its Analogues

The synthesis of this compound involved the construction and optimization of its core structure and peripheral moieties to achieve the desired pharmacological profile patsnap.comresearchgate.netnih.gov.

The pyrimidoaminotropane core was identified as crucial for achieving the desired properties of this compound, including improved potency, selectivity, and metabolic stability as an mTOR inhibitor patsnap.comresearchgate.netacs.org. While the literature confirms the importance of this core in addressing the design goals, detailed specific synthetic routes for the construction of the pyrimidoaminotropane core of this compound are not explicitly provided in the available information.

A key optimization step in the development of this compound involved the introduction of an oxetane moiety nih.gov. This modification was applied to compound 45, leading to the discovery of this compound (referred to as compound 46 in this context) nih.gov. The incorporation of the oxetane moiety resulted in a further gain in mTOR potency, antiproliferative activity, and kinase selectivity nih.gov. Specifically, this compound (compound 46) demonstrated a Ki of 1.5 nM against mTOR, and EC50 values of 29 nM against PC3 cells and 75 nM against MCF-7 cells nih.gov. This oxetane-containing compound was found to be an orally available, highly selective, and metabolically stable mTOR inhibitor, exhibiting comparable efficacy at less than half the dose of a clinical drug (compound 43) in in vivo studies nih.gov.

The unique properties of the oxetane ring, such as reduced gauche interactions leading to a relatively planar structure compared to cyclobutane (B1203170) rings, contribute to its appeal in medicinal chemistry nih.govacs.org. Oxetanes have been extensively used as surrogates for gem-dimethyl, carbonyl, and morpholinyl groups, offering improved physicochemical properties nih.govacs.org.

Table 1: Key Molecular Properties of this compound

PropertyValueSource
Molecular FormulaC26H34N6O3 patsnap.comontosight.ai
CAS Registry Number1428902-71-9 patsnap.commedchemexpress.com
InChIKeyNHJAMHLWORQRFH-XWFZLUIHSA-N patsnap.com
Chemical Name1-ethyl-3-[4-[(1R,9S)-6-[(3S)-3-methylmorpholin-4-yl]-12-(oxetan-3-yl)-3,5,12-triazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-trien-4-yl]phenyl]urea ontosight.ainih.gov
OriginatorGenentech, Inc. patsnap.com
Highest R&D StatusPending/Preclinical patsnap.com

Table 2: Pharmacological Data for this compound (Compound 46)

Target/Cell LineAssay TypeValueSource
mTORKi1.5 nM nih.gov
PC3 cellsEC5029 nM nih.gov
MCF-7 cellsEC5075 nM nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Analogues

Impact of Substituent Modifications on Target Affinity and Selectivity

The development of this compound involved a systematic approach to substituent modifications to enhance its target affinity and selectivity. This compound (referred to as compound 46 in some studies) emerged from the optimization of compound 45. This optimization resulted in a notable gain in mTOR potency, with this compound exhibiting a K_i of 1.5 nM. nih.gov Furthermore, these structural refinements translated into potent antiproliferative activity, demonstrating EC_50 values of 29 nM against PC3 cells and 75 nM against MCF-7 cells. nih.gov The strategic incorporation of an oxetane moiety into the scaffold, for instance, played a crucial role in achieving these improved profiles. Oxetane groups are known in medicinal chemistry for their ability to reduce lipophilicity (cLogP) while maintaining similar molecular volume to gem-dimethyl groups, thereby potentially reducing metabolic liability and improving pharmacokinetic properties. acs.org The pyrimidoaminotropane-based core, central to this compound, was instrumental in achieving the desired mTOR potency and selectivity. patsnap.comresearchgate.net

The following table summarizes key affinity and antiproliferative data for this compound:

PropertyValueTarget/Cell Line
K_i (mTOR)1.5 nMmTOR
EC_50 (Antiproliferative)29 nMPC3 cells
EC_50 (Antiproliferative)75 nMMCF-7 cells

Computational Chemistry Approaches (e.g., CoMFA, CoMSIA, Molecular Docking, MD Simulations)

Computational chemistry played a significant role in the broader research efforts that led to the discovery and optimization of mTOR inhibitors, including this compound. Studies utilized techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to understand the structure-activity relationships of mTOR inhibitors. patsnap.com These 3D-QSAR (Quantitative Structure-Activity Relationship) methods involved analyzing various features like steric, electrostatic, hydrogen bond donor, hydrogen bond acceptor, and hydrophobic properties across a series of compounds. patsnap.com

Furthermore, molecular docking and molecular dynamics (MD) simulations were employed to validate the findings from CoMFA and CoMSIA studies and to gain insights into the binding interactions with the mTOR protein. patsnap.com For instance, molecular docking studies were performed on various active compounds to assess their affinity for mTOR kinase, confirming the insights derived from contour maps generated by CoMSIA. patsnap.com This integrated computational approach provided valuable guidance in the rational design of novel molecules with increased anticancer activity, ultimately contributing to the development of highly effective inhibitors like this compound. patsnap.com

Preclinical Pharmacological Characterization of Gne 555 in Research Models

In Vitro Pharmacological Profiling

In vitro pharmacological profiling is crucial for understanding a compound's direct interactions with its biological targets and assessing its potency and selectivity under controlled laboratory conditions.

Enzyme Inhibition Assays and Determination of Ki Values

GNE-555 has been identified as a selective and metabolically stable mTOR inhibitor. patsnap.commedchemexpress.com The inhibitory potency of this compound against mTOR has been determined, with a reported Ki value of 1.5 nM. medchemexpress.com The inhibitory constant (Ki) is a measure of an inhibitor's binding affinity to an enzyme, representing the concentration at which the inhibitor occupies 50% of the receptor sites in the absence of competing ligands. A lower Ki value indicates a higher binding affinity and greater potency. pharmacologycanada.org This value is considered more representative of an inhibitor's potency than an IC50, as it is independent of assay conditions such as substrate concentration. nih.gov

Cell-Based Functional Assays for Target Engagement

Cell-based functional assays are essential to confirm that a compound not only inhibits an enzyme in a cell-free system but also effectively engages its target within the complex environment of living cells. These assays provide insights into cellular penetration, compound-target interaction, and the resulting functional outcomes. promegaconnections.comdiscoverx.com

This compound has demonstrated antiproliferative activity in various cancer cell lines, including PC3 and MCF-7 cells, indicating its ability to engage its target, mTOR, within a cellular context to produce a biological effect. medchemexpress.com Further investigations into the mechanism of action, particularly with quinazoline (B50416) analogs, have shown that exposure to these compounds can block the cell cycle, promote apoptosis, and inhibit the phosphorylation of AKT and mTOR in HepG2 cells. patsnap.com Molecular docking studies have also supported a high affinity of these compounds to mTOR kinase. patsnap.com

Cell-based target engagement assays, such as NanoBRET™ Target Engagement (TE) Assays, utilize techniques like bioluminescence resonance energy transfer (BRET) to measure binding between a target protein and small molecules in live cells. These assays can assess cellular permeability, compound residence time, and selectivity against related proteins. promegaconnections.com Other methods, like the Cellular Thermal Shift Assay (CETSA) coupled with multiplex proximity extension readout (PEA), can also be used to measure target engagement by analyzing protein stability profiles in cell lysates. acs.org

Selectivity and Specificity Profiling Against a Kinome Panel (Mechanistic, not safety)

Selectivity profiling against a broad panel of kinases is critical for understanding the mechanistic specificity of an inhibitor, identifying its primary targets, and revealing any off-target interactions that could contribute to its pharmacological profile. nih.govpromega.com

This compound is characterized as a highly selective mTOR inhibitor. patsnap.com Kinome profiling techniques, such as those utilizing Kinobeads, allow for the affinity enrichment of hundreds of human protein and lipid kinases from native cell lysates. nih.govresearchgate.net Compounds are tested for their ability to compete for target protein binding with these Kinobeads, and the amount of protein bound in the presence of the compound is quantified. nih.govresearchgate.net This approach provides a comprehensive selectivity profile against a broad range of kinases, including PIKKs and PI3Ks. researchgate.net

For instance, in studies of other kinase inhibitors, profiling against a panel of 235 kinases revealed high selectivity, with only a limited number of other kinases showing significant inhibition. medchemexpress.com This type of profiling helps to dissect the interaction patterns across kinase groups and can reveal previously unrecognized activities, contributing to a more complete understanding of how compounds affect biology. ab-science.com

Receptor Binding and Functional Assays for Potential Off-Target Mechanisms (Mechanistic, not safety)

Off-target effects can arise from a drug's interaction with receptors or enzymes other than its intended primary target. nih.govresearchgate.net Receptor binding assays, often coupled with functional assays, are employed to identify such interactions. For example, studies on other compounds have utilized methods like [35S]GTPγS assays to determine the potency of compounds to enhance or inhibit receptor activity. acs.org These assays can provide pEC50 and pKi values, which indicate the compound's affinity and functional potency at various receptors. acs.org

Understanding these off-target interactions at a mechanistic level is crucial for a complete pharmacological characterization. For instance, some off-target effects are mediated by interactions with specific G-protein coupled receptors (GPCRs) or by modulating the activity of transporters. nih.govmdpi.com While this compound is noted for its selectivity, comprehensive profiling would typically include such assays to ensure a thorough mechanistic understanding of its interactions across a broader range of biological targets.

Pharmacokinetics and Metabolism Studies in Preclinical Models (Excluding Human Data and Detailed Profiles)

Pharmacokinetics (PK) studies in preclinical animal models are fundamental for characterizing how a compound is absorbed, distributed, metabolized, and excreted (ADME) within a living organism. drugtargetreview.comomicsonline.orgwuxiapptec.com These studies provide insights into the compound's systemic exposure and its disposition in the body, which are crucial for understanding its pharmacological effects in vivo. drugtargetreview.comwalshmedicalmedia.com

This compound has been reported to possess good oral bioavailability and exhibits metabolically stable properties. patsnap.commedchemexpress.com Preclinical PK studies in animal models, such as rodents (e.g., mice and rats), are commonly used due to their physiological and genetic similarities to humans. omicsonline.orgwalshmedicalmedia.com These studies help predict the compound's behavior in the human body and inform subsequent research. omicsonline.org

Absorption and Distribution Studies in Animal Models

Absorption refers to the process by which a substance enters the bloodstream following exposure, typically via the gastrointestinal tract, skin, or lungs. omicsonline.org Distribution describes how the substance spreads throughout the body, potentially accumulating in different tissues. omicsonline.org

This compound has demonstrated good oral absorption in preclinical models. patsnap.com This characteristic is vital for compounds intended for oral administration, as it indicates efficient uptake from the gastrointestinal tract into the systemic circulation. patsnap.com Studies on this compound have shown that it maintains or improves aqueous solubility and oral absorption, and reduces free drug clearance. patsnap.com

Animal models provide valuable insights into these processes, including factors like bioavailability and tissue distribution. omicsonline.orgwalshmedicalmedia.com The distribution of a compound can be influenced by its physicochemical properties and interactions with biological components, determining where it exerts its effects or accumulates. omicsonline.org

Metabolic Stability and Metabolite Identification in Preclinical Systems

This compound has demonstrated favorable metabolic stability in preclinical evaluations. This characteristic is crucial for a drug candidate, as it influences the compound's half-life and exposure in biological systems. patsnap.commedchemexpress.comacs.org The design of this compound specifically aimed to improve aqueous solubility, oral absorption, and reduce free drug clearance, alongside maintaining or improving mTOR potency. patsnap.com

In preclinical systems, metabolic stability and metabolite identification studies are typically conducted using in vitro models such as plasma, S9 fractions, and tissue homogenates, as well as in vivo studies involving samples from plasma, urine, bile, feces, and various tissues. wuxiapptec.com These studies utilize techniques like radiometric, chromatographic, and spectroscopic methods, often employing radiolabeled versions of the parent drug to determine the molecular identity of metabolites. allucent.com The primary objective is to understand the metabolic pathways, identify potential active or toxic metabolites, and compare metabolic profiles across different species to support animal species selection for toxicology testing. wuxiapptec.com While this compound is noted for its metabolic stability, specific details regarding its identified metabolites or detailed metabolic pathways in preclinical systems were not extensively detailed in the available information beyond its general characterization as metabolically stable. patsnap.commedchemexpress.com

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation Studies (Mechanistic Focus)

Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) correlation studies for this compound have been instrumental in establishing its therapeutic potential. This compound exhibits good oral bioavailability, a key pharmacokinetic property for an orally administered drug candidate. medchemexpress.com These studies aim to link the systemic exposure of the compound (PK) to its biological effects (PD), providing mechanistic insights into its action. mdpi.com

Through in vitro and in vivo studies, this compound was identified as a highly potent, selective, and efficacious mTOR inhibitor. patsnap.com The mechanistic focus of these PK/PD studies would typically involve correlating plasma or tissue concentrations of this compound with its ability to inhibit mTOR and subsequently modulate downstream signaling pathways. For mTOR inhibitors, this often includes assessing the phosphorylation status of key mTOR substrates like S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which serve as direct pharmacodynamic biomarkers of target engagement and pathway inhibition. While specific quantitative PK/PD correlation data for this compound were not detailed, the compound's progression to preclinical development indicates that such relationships were established to support its efficacy. patsnap.commedchemexpress.com

In Vivo Efficacy and Proof-of-Concept Studies in Disease Models (Mechanistic Focus)

This compound has demonstrated in vivo efficacy and proof-of-concept in relevant disease models, particularly within the context of oncology, given its role as an mTOR inhibitor. patsnap.commedchemexpress.com The compound's ability to inhibit mTOR translates into antiproliferative effects, a critical outcome in cancer therapy.

Selection and Characterization of Relevant Preclinical Disease Models

For an mTOR inhibitor like this compound, relevant preclinical disease models are primarily cancer cell lines and in vivo tumor models. This compound has shown antiproliferative activity against PC3 (prostate cancer) and MCF-7 (breast cancer) cell lines. medchemexpress.com These in vitro models are crucial for initial screening and understanding the compound's direct cellular effects.

In vivo, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to assess the anti-tumor efficacy of compounds. These models allow for the evaluation of drug effects on tumor growth, metastasis, and survival in a living system. nih.govacs.orgmdpi.com The selection of these models is based on their ability to recapitulate key aspects of human cancer pathophysiology and their utility in assessing the mechanistic impact of mTOR inhibition on tumor biology.

Assessment of Biomarkers of Response and Target Engagement in Vivo

Assessment of biomarkers is critical for confirming target engagement and evaluating the biological response to this compound in vivo. For mTOR inhibitors, key biomarkers include the phosphorylation levels of mTOR's downstream targets, such as S6K and 4E-BP1. A decrease in the phosphorylation of these proteins indicates successful engagement and inhibition of the mTOR pathway. patsnap.compelagobio.com

While specific data on this compound's direct impact on these biomarkers in vivo were not explicitly detailed in the provided sources, related mTOR inhibitors have been shown to inhibit AKT and mTOR phosphorylation in cancer cell lines like HepG2, suggesting a similar mechanistic evaluation for this compound. patsnap.com In vivo target engagement confirms that the compound reaches its intended site of action and interacts effectively with the target at therapeutically relevant concentrations. pelagobio.com

Pathophysiological Impact of this compound in Preclinical Disease Models

The pathophysiological impact of this compound in preclinical disease models stems directly from its mechanism of action as an mTOR inhibitor. mTOR signaling is a central regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is a hallmark of many cancers. By inhibiting mTOR, this compound is expected to exert anti-tumor effects. patsnap.com

For related mTOR inhibitors, studies have shown potent anti-tumor activity, including the ability to block the cell cycle and promote apoptosis (programmed cell death) in cancer cells. patsnap.com These effects collectively contribute to the reduction of tumor growth and progression in preclinical models. The "efficacious" description of this compound implies such a beneficial pathophysiological impact in relevant cancer models. patsnap.comacs.org

Translational Research from Preclinical to Hypothesis Generation for Further Study

Translational research for this compound involves bridging the insights gained from preclinical studies to generate hypotheses for further investigation, including potential clinical applications. nih.govbihealth.org The robust preclinical characterization of this compound as a potent, selective, and metabolically stable mTOR inhibitor with good oral bioavailability and antiproliferative activity provides a strong foundation for advancing its development. patsnap.commedchemexpress.com

The preclinical findings suggest that this compound could be a promising therapeutic agent for cancers where mTOR signaling is hyperactive. Hypotheses for further study would include investigating its efficacy in a broader range of cancer types, exploring combination therapies with other anti-cancer agents, and identifying specific patient populations that would most benefit from mTOR inhibition by this compound based on their molecular profiles. This translational pathway aims to derisk the drug development process by providing a comprehensive understanding of the compound's mechanism and potential therapeutic window before human trials. bihealth.org

Advanced Research Applications and Methodological Considerations

Combinatorial Research Strategies Involving GNE-555 in Preclinical Models

Investigation of Synergistic Interactions with Other Research Compounds

While combination therapy is a well-established approach in oncology to enhance efficacy and mitigate drug resistance by targeting multiple pathways, specific detailed investigations into synergistic interactions of this compound with other distinct research compounds are not extensively detailed within the available scientific literature. researchgate.netnih.govbiorxiv.org Research in cancer therapy often explores drug combinations to achieve additive or synergistic effects, potentially reducing tumor growth and metastatic potential, arresting mitotically active cells, and inducing apoptosis. nih.gov However, concrete findings on this compound's synergistic activity when combined with other specific agents are not explicitly reported in the retrieved information.

Mechanistic Basis of Combination Effects

Given the absence of specific detailed studies on synergistic interactions involving this compound with other compounds, a mechanistic basis for such combination effects cannot be elaborated based on the currently available information. General principles of combination therapy suggest that synergistic effects can arise from targeting different pathways, overcoming adaptive resistance, or exploiting unique vulnerabilities in cancer cells. biorxiv.orgnih.gov

Quantitative and Systems Biology Approaches for this compound Research

Computational Modeling of this compound Target Interactions and Cellular Effects

Computational modeling plays a significant role in understanding the interactions of this compound with its biological targets and predicting its cellular effects. Molecular docking studies have been employed, which supported this compound's (referred to as "compound II" in one study) high affinity for mTOR kinase. openreview.net This indicates a strong binding interaction between the compound and its intended target.

Further computational analyses, specifically Comparative Molecular Similarity Indices Analysis (CoMSIA), were conducted to explore the structural features contributing to this compound's activity. These studies involved evaluating 25 different combinations of features, including steric, electrostatic, hydrogen bond donor, hydrogen bond acceptor, and hydrophobic properties. openreview.net The most effective combinations identified were steric, electrostatic, and hydrophobic (SEH), and a more comprehensive combination incorporating donor and acceptor properties (SEHDA). openreview.net The predictive power of these models was quantified by specific statistical parameters: for CoMSIA (SEHDA), the q² (cross-validated correlation coefficient) was 0.646, r² (conventional correlation coefficient) was 0.977, and r²_pred (predictive r-squared) was 0.682. openreview.net For CoMSIA (SEH), these values were 0.739, 0.976, and 0.779, respectively. openreview.net These computational insights contribute to the rational design and optimization of this compound and related compounds.

This compound has demonstrated potent antitumor activity against the HepG2 cell line, exhibiting an IC50 of 4.06 μM, which is superior to that of sorafenib (B1663141) (IC50 = 6.14 μM). openreview.net Mechanistically, this compound exposure in HepG2 cells was found to block the cell cycle, promote apoptosis, and inhibit the phosphorylation of AKT and mTOR. openreview.net This data suggests that this compound exerts its cellular effects by modulating key signaling pathways downstream of mTOR.

Table 1: Antiproliferative Activity of this compound vs. Sorafenib in HepG2 Cells

CompoundIC50 (HepG2 Cells)
This compound4.06 µM openreview.net
Sorafenib6.14 µM openreview.net

Table 2: CoMSIA Model Statistics for this compound

CoMSIA Feature Combinationr²_pred
SEHDA0.6460.9770.682
SEH0.7390.9760.779

Network Pharmacology Analysis of this compound's Biological Impact

Network pharmacology is a systems biology-based approach that analyzes complex interactions between drugs, genes, targets, and diseases to understand the holistic impact of drugs on biological systems. frontiersin.orgresearchgate.net It moves beyond the "one disease-one target" paradigm to identify multi-target drugs or combinations. frontiersin.org While network pharmacology is a valuable tool for exploring the mechanisms of action of compounds and their biological impact, specific network pharmacology analyses or studies detailing the broader biological impact of this compound are not explicitly reported in the available literature. mdpi.comnih.govmdpi.comlunenfeld.ca

High-Throughput Screening and Data Analysis Methodologies

High-throughput screening (HTS) is a fundamental methodology in modern drug discovery, enabling the rapid assessment of large chemical libraries against biological targets or phenotypic assays. nih.gov It involves automated solutions for assay design, execution, and data analysis. nih.gov While this compound, as a developed compound, likely emerged from an HTS campaign, specific details regarding the high-throughput screening data or the precise data analysis methodologies employed during its discovery or subsequent research are not detailed in the retrieved information. General HTS data analysis often involves normalization methods (e.g., plate median, B-score), quality control measures (e.g., Z' factor), and methods for hit selection.

Future Directions and Unexplored Avenues in Gne 555 Research

Identification of Novel Applications or Therapeutic Indications for GNE-555 Analogues Beyond Initial Focus

While this compound's foundational research has been in oncology, its classification as an mTOR inhibitor opens avenues for its analogues in diverse therapeutic areas. The mTOR pathway is a critical regulator of cellular growth, proliferation, metabolism, and immunity, suggesting a broad spectrum of potential applications for its modulators. mdpi.com Beyond cancer, mTOR inhibitors are actively being investigated for:

Rare Genetic Disorders: Conditions such as tuberous sclerosis complex (TSC) and lymphangioleiomyomatosis (LAM), which are characterized by benign tumor formation due to mutations in mTOR-inhibiting genes (TSC1 or TSC2), are prime targets. mTOR inhibitors like everolimus (B549166) have shown promise in reducing tumor size and alleviating symptoms in these disorders. patsnap.com

Immunosuppression: mTOR inhibitors have a well-established role in preventing organ rejection in transplant recipients by modulating immune responses and inhibiting the activation and proliferation of immune cells. patsnap.comdataintelo.comnumberanalytics.com

Autoimmune Diseases: Given their immunomodulatory effects, mTOR inhibitors are being explored for their potential in treating autoimmune conditions such as lupus and rheumatoid arthritis, where an overactive immune response leads to tissue damage. numberanalytics.comglobenewswire.com

Neurodegenerative Disorders: The involvement of mTOR pathways in the pathogenesis of diseases like Alzheimer's and Parkinson's has led to investigations into mTOR inhibitors for reducing protein aggregation, oxidative stress, and promoting autophagy to improve neuronal survival. dataintelo.comnumberanalytics.com

Age-Related Diseases and Lifespan Extension: There is growing interest in the role of mTOR inhibitors in age-related conditions and their potential to extend lifespan, possibly through mechanisms involving reduced protein synthesis and enhanced autophagy. patsnap.comglobenewswire.com

Viral Infections: Emerging research has also evaluated mTOR inhibitors for treating viral infections, including COVID-19, by potentially reducing viral replication and preventing cytokine storms. esmed.org

Given this compound's potent mTOR inhibitory activity, its analogues could be designed to optimize specificity or pharmacokinetic profiles for these non-oncological indications, expanding their therapeutic utility.

Exploration of this compound's Effects on Underexplored Biological Systems and Pathologies

This compound has demonstrated antiproliferative activity in specific cancer cell lines (PC3 and MCF-7). patsnap.comproventainternational.combiorxiv.org However, the broad regulatory functions of the mTOR pathway suggest that this compound and its analogues could exert effects on numerous biological systems and pathologies that remain underexplored. These include:

Cardiovascular Diseases: Research indicates a potential role for mTOR inhibitors in managing conditions like atherosclerosis and coronary artery disease, suggesting this compound's possible impact on cardiovascular pathology. dataintelo.comnumberanalytics.comesmed.org

Metabolic Disorders: mTOR inhibitors have been shown to improve insulin (B600854) sensitivity and reduce obesity in animal models, indicating a potential for this compound to be explored in various metabolic dysfunctions. numberanalytics.com

Immune Cell Modulation beyond Immunosuppression: Beyond general immunosuppression, the precise effects of this compound on specific immune cell subsets, their differentiation, and function in various inflammatory or infectious contexts warrant further investigation. numberanalytics.com

Regenerative Medicine: The role of mTOR in stem cell biology and tissue regeneration presents an underexplored area where this compound's modulatory effects could be beneficial.

Detailed research findings on this compound's specific effects on these systems are currently limited beyond its established antiproliferative activity in cancer cells. Future studies could employ advanced -omics approaches (e.g., metabolomics, proteomics) to systematically map its interactions and downstream consequences in these underexplored biological contexts.

Development of Next-Generation this compound Analogues with Enhanced Research Attributes

The discovery of this compound itself was a testament to rigorous structure-activity relationship (SAR) studies aimed at achieving high potency, selectivity, and metabolic stability. dataintelo.combiorxiv.orgnumberanalytics.comfimatho.fr The successful incorporation of an oxetane (B1205548) unit in its structure, which contributed to improved properties, serves as a foundation for designing next-generation analogues. biorxiv.org Future development efforts for this compound analogues with enhanced research attributes would focus on:

Improved Potency and Selectivity: Designing analogues with even lower Ki or IC50 values for mTOR, while maintaining or improving selectivity against related kinases (e.g., PI3K family members) to minimize off-target effects. This could involve exploring novel scaffolds or optimizing existing motifs.

Enhanced Metabolic Stability and Pharmacokinetics: Further optimizing the metabolic stability and oral bioavailability for in vivo research models, allowing for more consistent and predictable drug exposure in experimental settings.

Overcoming Resistance Mechanisms: Developing analogues that can circumvent or overcome potential resistance mechanisms that might emerge in long-term studies or in specific biological systems, particularly in cancer models where resistance to mTOR inhibitors has been observed. mdpi.commdpi.comscirp.org This might involve designing compounds that target both mTORC1 and mTORC2 more comprehensively or interfere with feedback activation pathways.

Tailored Physicochemical Properties: Modulating properties such as solubility, permeability, and distribution to achieve desired concentrations in specific biological compartments (e.g., brain penetration for neurodegenerative research) without compromising other attributes.

Probe Development: Creating this compound analogues specifically designed as chemical probes with fluorescent tags or other modifications to facilitate cellular imaging, target engagement studies, and mechanistic investigations in complex biological systems.

These efforts build upon the established success of this compound's core structure and its initial optimization.

Technological Advancements and Emerging Methodologies Facilitating this compound Research

The field of drug discovery and biological research is continuously evolving, and several technological advancements and emerging methodologies can significantly facilitate future research on this compound and its analogues:

Structural Biology Techniques: Continued advancements in cryo-electron microscopy (cryo-EM) and X-ray crystallography can provide higher-resolution insights into the binding of this compound and its analogues to mTOR and its complexes (mTORC1 and mTORC2). This structural information is crucial for rational drug design and SAR studies. mdpi.comnih.gov

Computational Drug Design: Sophisticated computational approaches, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can accelerate the design and prediction of new this compound analogues with desired properties. mdpi.comacs.orgmdpi.com The integration of artificial intelligence (AI) and machine learning (ML) algorithms can further enhance the efficiency of lead optimization and identify novel chemical spaces for exploration. mdpi.com

High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD): Advanced HTS platforms enable rapid screening of large compound libraries for new mTOR inhibitors or modulators, while FBDD can identify small, low-molecular-weight fragments that bind to the target, which can then be grown into more potent and selective this compound analogues. pja.edu.plrsc.org

Organ-on-a-Chip and 3D Cell Culture Models: These advanced in vitro models provide more physiologically relevant environments than traditional 2D cell cultures, allowing for a more accurate assessment of this compound's effects on human tissues and organs, reducing the reliance on animal models in early research phases. ppd.com

CRISPR-Cas9 and Gene Editing Technologies: These tools can be used to precisely manipulate the mTOR pathway in cellular and animal models, enabling researchers to better understand the specific downstream effects of this compound inhibition and identify potential resistance mechanisms or synergistic targets. pnas.org

Advanced Analytical Techniques: Techniques like metabolomics can be employed to quantify the "underexplored space in gene function" by analyzing changes in metabolite profiles upon this compound treatment, offering a comprehensive view of its biological impact. pnas.org

These methodologies offer powerful tools to dissect the complex biology of mTOR and to design and characterize next-generation this compound compounds more efficiently.

Bridging the Gap Between Fundamental Research and Early Preclinical Development Hypotheses

This compound's current status in preclinical development highlights the critical phase of translating fundamental scientific discoveries into potential therapeutic interventions. dataintelo.com Bridging the gap between basic research and early preclinical development involves a systematic process of hypothesis generation and validation:

Translational Research Frameworks: Adopting translational research frameworks that integrate basic scientific insights with early clinical considerations from the outset. This involves designing preclinical studies to mimic human physiological conditions and disease states more closely. proventainternational.comppd.com

Mechanism-Based Hypotheses: Fundamental research elucidates the precise mechanism of action of this compound as an mTOR inhibitor, including its effects on mTORC1 and mTORC2 signaling and downstream phosphorylation events (e.g., pS6, pAktS473). mdpi.comnumberanalytics.com These mechanistic insights form the basis for hypotheses regarding its therapeutic potential in specific diseases. For example, if this compound effectively inhibits a particular mTOR-driven oncogenic pathway in vitro, the preclinical hypothesis would be that it will reduce tumor growth in vivo by targeting that pathway.

Biomarker Identification and Validation: Identifying and validating biomarkers that can serve as indicators of this compound's activity and efficacy in preclinical models. These biomarkers, derived from fundamental research (e.g., changes in phosphorylation status of mTOR downstream targets), can then be used to monitor target engagement and pharmacodynamic effects in early preclinical studies.

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Establishing robust PK/PD relationships in preclinical models is crucial. Understanding how this compound's exposure correlates with its biological effects allows for the formulation of hypotheses regarding optimal dosing strategies for further preclinical and eventual clinical exploration. ppd.com

Disease Model Selection: Based on fundamental understanding of mTOR's role in various pathologies, selecting appropriate and predictive in vitro and in vivo disease models (e.g., specific cancer xenografts, genetic models of rare diseases) to test preclinical hypotheses about this compound's efficacy beyond its initial focus.

Hypotheses for Combination Therapies: Given the complex feedback loops in the mTOR pathway and the potential for resistance, fundamental research can generate hypotheses for rational combination therapies. For instance, if this compound's inhibition of mTORC1 leads to feedback activation of the PI3K-AKT pathway, a preclinical hypothesis might involve combining this compound with a PI3K or AKT inhibitor to achieve more comprehensive pathway blockade. mdpi.comscirp.org

This iterative process, where basic research informs preclinical hypotheses and preclinical data refines fundamental understanding, is essential for advancing this compound towards potential therapeutic applications.

Q & A

Q. How can in vitro findings for this compound be translated to predictive in vivo models?

  • Methodological Guidance :
  • PK/PD Modeling : Estimate in vivo efficacy thresholds using parameters like Cₘₐₓ and AUC from plasma pharmacokinetics.
  • Toxicogenomics : Screen for organ-specific toxicity markers (e.g., liver enzymes, histopathology).
  • Species-Specific Adjustments : Account for metabolic differences (e.g., CYP450 isoforms in humans vs. rodents) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.